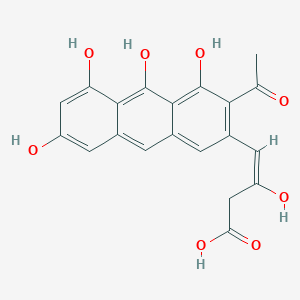

Arohynapene B

Vue d'ensemble

Description

Arohynapene B is an anticoccidial agent produced by the Penicillium species . It was isolated from the fermentation broth of the producing strain . The compound is known to inhibit the growth of Eimeria tenella in an in vitro assay using BHK-21 cells as a host .

Synthesis Analysis

The total synthesis of (±)-Arohynapene B has been achieved . The tetrahydronaphthalene ring was constructed by the Diels–Alder reaction between dimethyl acetylenedicarboxylate and the 1-(β-acetoxyvinyl)cyclohexene derivative, which was prepared from 3,5-dimethylcyclohexanone via the Ag±catalyzed rearrangement of the propargylic acetate derivative . The introduction of the dienylcarboxylic acid side chain was accomplished by the Horner–Wadsworth–Emmons olefination repeatedly utilizing ethyl diethylphosphonoacetate . Finally, careful removal of the protecting groups led to (±)-Arohynapene B .

Molecular Structure Analysis

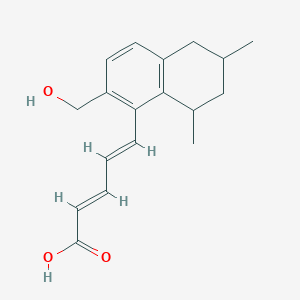

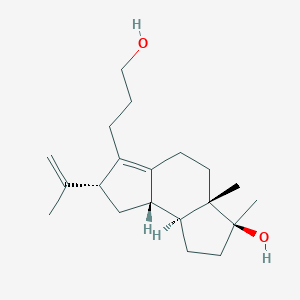

Arohynapene B was deduced to be (2E, 4E)-5-(2-hydroxymethyl-6, 8-dimethyl-5, 6, 7, 8-tetrahydronaphtalene)-2, 4-pentadienoic acid . In silico molecular docking evaluation reveals that Arohynapene-B formed a hydrogen bond with A:ALA396, A:ALA399, and A:TYR38 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Arohynapene B include the Diels–Alder reaction, the Ag±catalyzed rearrangement of the propargylic acetate derivative, and the Horner–Wadsworth–Emmons olefination .

Applications De Recherche Scientifique

Anticoccidial Agent

Arohynapene B is known to be an anticoccidial agent . It was isolated from the fermentation broth of a fungal strain . Anticoccidial agents are used to prevent and treat coccidiosis, a parasitic disease affecting a variety of animals.

Total Synthesis

The total synthesis of Arohynapene B has been achieved . The tetrahydronaphthalene ring was constructed by the Diels–Alder reaction between dimethyl acetylenedicarboxylate and the 1-(β-acetoxyvinyl)cyclohexene derivative . The introduction of the dienylcarboxylic acid side chain was accomplished by the Horner–Wadsworth–Emmons olefination repeatedly utilizing ethyl diethylphosphonoacetate .

Stereochemistry

The relative stereochemistry of the two methyl substituents in Arohynapene B is deduced to be a cis relationship . This was determined through the total synthesis of the racemic Arohynapene B starting from cis-3,5-dimethylcyclohexanone .

Inhibitor of Superoxide Anion Production

A natural product with a structure analogous to Arohynapene B, tanzawaic acid A, has been isolated from Penicillium citrinum as an inhibitor of superoxide anion production . This suggests that Arohynapene B may also have potential in this area.

Enzyme Binding

Virtual screening results showed that Arohynapene B binds to more than one target enzymes of M. oryzae . This suggests that Arohynapene B may have potential applications in enzyme inhibition.

Potential Antifungal Agent

Given that Arohynapene B was isolated from the fermentation broth of a fungal strain and it binds to target enzymes of M. oryzae , it suggests that Arohynapene B may have potential applications as an antifungal agent.

Propriétés

IUPAC Name |

(2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-12-9-13(2)18-14(10-12)7-8-15(11-19)16(18)5-3-4-6-17(20)21/h3-8,12-13,19H,9-11H2,1-2H3,(H,20,21)/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNDJROXVPBPBY-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1)C=CC(=C2C=CC=CC(=O)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(C2=C(C1)C=CC(=C2/C=C/C=C/C(=O)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arohynapene B | |

CAS RN |

154445-09-7 | |

| Record name | Arohynapene B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154445097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)